molecular formula C3H6F6N2O B1527064 Ammonium 2-aminohexafluoroisopropoxide CAS No. 1274903-33-1

Ammonium 2-aminohexafluoroisopropoxide

Cat. No.: B1527064
CAS No.: 1274903-33-1
M. Wt: 200.08 g/mol
InChI Key: GTAZURUSXMFQDX-UHFFFAOYSA-N
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Description

Ammonium 2-aminohexafluoroisopropoxide (chemical formula: C₃H₄F₆NO⁻·NH₄⁺) is a fluorinated ammonium salt characterized by a hexafluoroisopropoxide backbone substituted with an amino group. This compound belongs to a class of fluorinated ammonium derivatives known for their unique physicochemical properties, including high thermal stability, chemical inertness, and solubility in polar aprotic solvents. These traits make it a candidate for applications in advanced materials, surfactants, and specialty chemical synthesis.

Properties

IUPAC Name

2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAZURUSXMFQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(N)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ammonium 2-aminohexafluoroisopropoxide is a quaternary ammonium compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a quaternary ammonium group, which imparts distinct biological activities, particularly in antimicrobial applications. Its structure allows it to interact with biological membranes effectively, influencing various cellular processes.

Biological Activity

The biological activity of ammonium compounds, particularly quaternary ammonium salts (QAS), has been extensively studied. These compounds are known for their biocidal properties , which include:

  • Antimicrobial Activity : QAS are effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
  • Mechanisms of Action : The biocidal activity is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis and death. This mechanism involves:
    • Intercalation into lipid bilayers.
    • Disruption of membrane integrity.
    • Inhibition of essential cellular processes.

Table 1: Antimicrobial Efficacy of Quaternary Ammonium Salts

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/L
Staphylococcus aureus1.0 mg/L
Candida albicans0.25 mg/L

Case Studies

Several case studies have highlighted the biological activity of this compound and similar compounds:

  • Case Study on Antimicrobial Resistance : A study explored the effectiveness of QAS in controlling biofilm formation by Staphylococcus aureus. Results indicated that ammonium compounds significantly reduced biofilm biomass, suggesting potential applications in medical device coatings to prevent infections .
  • Environmental Impact Assessment : Another investigation assessed the impact of QAS on aquatic ecosystems. The study found that while these compounds effectively control microbial populations, they also pose risks to non-target organisms, necessitating careful application strategies .
  • Clinical Applications : Research on the use of ammonium derivatives in wound care demonstrated their ability to promote healing while preventing infection. The study reported faster recovery times in patients treated with formulations containing quaternary ammonium compounds compared to standard treatments .

Mechanisms Underlying Biological Activity

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Membrane Disruption : The compound's cationic nature facilitates its interaction with negatively charged components of microbial membranes, leading to structural destabilization.
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes critical for microbial metabolism, these compounds can impair essential biochemical pathways.
  • Induction of Oxidative Stress : Some studies suggest that ammonium compounds may induce oxidative stress within microbial cells, leading to increased cell mortality.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Ammonium 2-aminohexafluoroisopropoxide and analogous fluorinated ammonium compounds, derived from available data on related structures :

Compound Molecular Weight (g/mol) Solubility Thermal Stability (°C) Primary Applications
This compound ~245.1 (estimated) Polar aprotic solvents (e.g., DMF, DMSO) >200 (estimated) Specialty surfactants, catalysts
Ammonium perfluorooctanoate (C-8) 527.15 Water, methanol 250–300 Firefighting foams, coatings
Ammonium nonadecafluorodecanoate 611.21 Ethanol, acetone 280–320 Water-repellent textiles
Ammonium tricosafluorododecanoate 735.30 Chloroform, THF 300–350 Industrial lubricants
Ammonium fluoride (NH₄F) 37.04 Water, ethanol 100 (decomposes) Glass etching, metal treatment

Key Observations:

Structural Influence on Solubility: this compound’s amino group enhances polarity, favoring solubility in polar aprotic solvents like DMF, unlike longer-chain perfluorinated ammonium salts (e.g., C-8 derivatives), which exhibit water solubility due to surfactant-like behavior . Simpler ammonium salts like NH₄F show broad solubility in protic solvents but lack the fluorocarbon backbone’s chemical resistance .

Thermal Stability: The hexafluoroisopropoxide moiety likely confers thermal stability comparable to other fluorinated ammonium salts (>200°C). However, linear perfluorinated chains (e.g., tricosafluorododecanoate) exhibit higher stability (300–350°C) due to stronger van der Waals interactions .

This could expand its utility in catalysis or polymer synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium 2-aminohexafluoroisopropoxide
Reactant of Route 2
Ammonium 2-aminohexafluoroisopropoxide

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